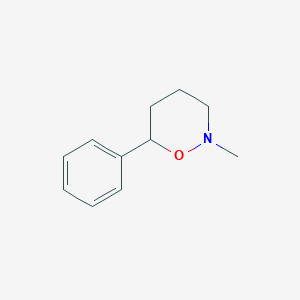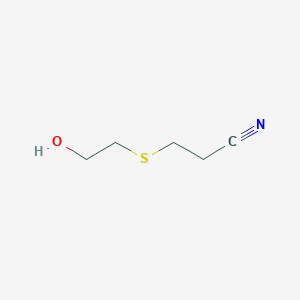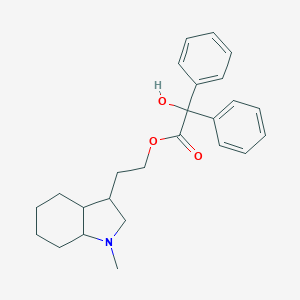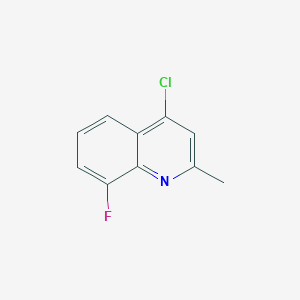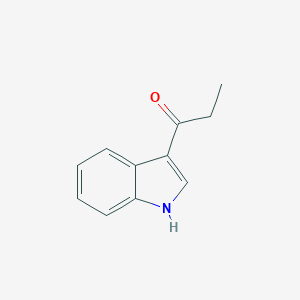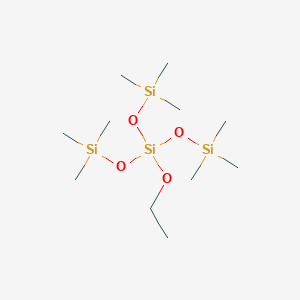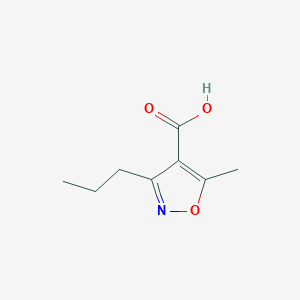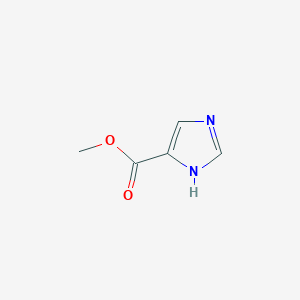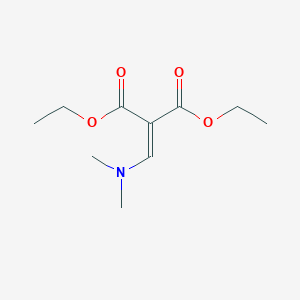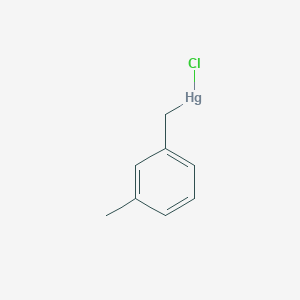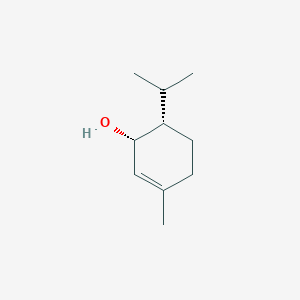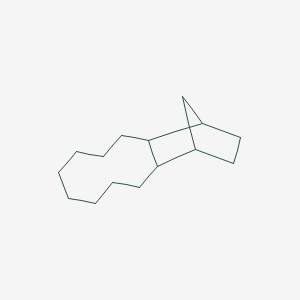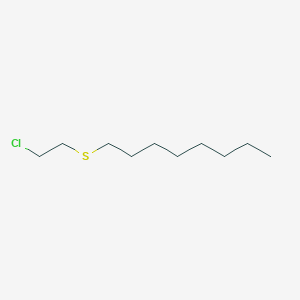
2-Chloroethyl octyl sulfide
Descripción general
Descripción
2-Chloroethyl octyl sulfide is a monofunctional analog of sulfur mustard (SM; 2,2′-dichloro diethyl sulfide) . It’s often used as a simulant for chemical warfare agents .
Synthesis Analysis
A study demonstrated a facile and rapid method to synthesize a functionalized metal–organic framework (MOF) material for the detection of 2-Chloroethyl ethyl sulfide at trace level . The synthesis involved the in situ encapsulation of a fluorescent material (fluorescein) into Zr-BTC voids performed by a simple solvothermal reaction .Molecular Structure Analysis
The molecular formula of 2-Chloroethyl octyl sulfide is C4H9ClS . Its molecular weight is 124.632 . The IUPAC Standard InChI is InChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3 .Chemical Reactions Analysis
A study has shown that a WO3/graphite nanocomposite gas sensor exhibits excellent sensing performance towards 2-Chloroethyl ethyl sulfide . The sensor shows a high response of 63% for 5.70 ppm 2-CEES at a working temperature of 260 °C, a fast response-recovery time (8 s/34 s), and high selectivity .Physical And Chemical Properties Analysis
2-Chloroethyl octyl sulfide is a colorless liquid . Its density is 1.0663 g/cm3 . The boiling point is 156 °C (313 °F; 429 K) .Aplicaciones Científicas De Investigación
Gene Expression Profiles in Sulfur Mustard Exposure : Bis-(2-chloroethyl) sulfide (sulfur mustard; SM) is a potent alkylating agent. Research using microarrays to determine gene expression profiles in mouse ear tissue exposed to SM has been pivotal. This study, focusing on treatments like dimercaprol and octyl homovanillamide, showed gene expression changes indicative of exposure conditions and treatment efficacy, providing insights into SM's effects and potential countermeasures (Dillman et al., 2006).
Analytical Techniques for Sulfur Mustard Type Compounds : The development of sensitive techniques for the analysis of 2-chloroethyl ethyl sulfide and its decomposition products is crucial in environmental and forensic science. High-performance liquid chromatography has been employed for this purpose, enhancing our understanding of these compounds (Bossle et al., 1984).
Optical Detection of Blistering Agents : The synthesis of functionalized metal-organic framework materials for the detection of 2-Chloroethyl ethyl sulfide at trace levels has been demonstrated. This advancement in materials science offers a novel approach for the selective and sensitive detection of such compounds (Abuzalat et al., 2021).
Environmental Surface Analysis : The detection of 2-Chloroethyl ethyl sulfide and its degradation products on environmental surfaces has been achieved using static SIMS, providing a method for monitoring mustard and its degradation products in environmental applications (Groenewold et al., 1995).
Chemiluminescence for Detection : A chemiluminescence method for determining 2-Chloroethyl ethyl sulfide has been developed, highlighting its application in environmental sample analysis (Maddah et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-chloroethylsulfanyl)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAIOQAAUBRTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508686 | |
| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl octyl sulfide | |
CAS RN |
19155-38-5 | |
| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



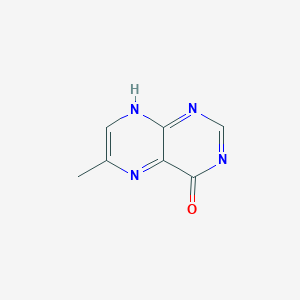
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
